molecular formula C₂₀H₂₀BrP B140384 Ethyltriphenylphosphonium bromide CAS No. 1530-32-1

Ethyltriphenylphosphonium bromide

Cat. No.: B140384
CAS No.: 1530-32-1
M. Wt: 371.2 g/mol
InChI Key: JHYNXXDQQHTCHJ-UHFFFAOYSA-M
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Description

Ethyltriphenylphosphonium bromide (ETPB; molecular formula C₂₀H₂₀BrP, molecular weight 371.26 g/mol) is a quaternary phosphonium salt widely used in synthetic chemistry and materials science. Its structure consists of a central phosphorus atom bonded to three phenyl groups, an ethyl group, and a bromide counterion . ETPB is notable for its role as a Wittig reagent, enabling the formation of carbon-carbon double bonds via ylide intermediates . Additionally, it serves as a catalyst in polymerization reactions, such as epoxy resin advancement , and as a nucleating agent in polymer crystallization .

Key applications include:

  • Organic synthesis: Formation of alkenes (e.g., cis-anethole synthesis via Wittig olefination ), azulene derivatives , and pheromone analogs .
  • Polymer modification: Enhancing toughness in polylactic acid (PLA)/acrylonitrile butadiene styrene (ABS) blends when combined with SAN-GMA copolymers .
  • Industrial catalysis: Selective advancement of epoxy resins under stable reaction conditions .

Preparation Methods

Traditional Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution Under High-Pressure Conditions

The most widely documented method involves the reaction of triphenylphosphine (PPh₃) with ethyl bromide in an organic solvent under elevated temperature and pressure. As detailed in a 2015 patent , the procedure follows three stages:

  • Reaction Initiation :

    • PPh₃ (1 mol) is dissolved in acetonitrile, acetone, or ethanol (5–10 mol).

    • Ethyl bromide (1–2 mol) is added dropwise, followed by heating to 120–160°C under 8–12 kg/cm² pressure .

    • The exothermic reaction proceeds via an SN2 mechanism, where PPh₃ attacks the electrophilic ethyl bromide (Figure 1).

  • Post-Reaction Processing :

    • After 30–40 hours, the mixture is cooled to 50–60°C, depressurized, and unreacted ethyl bromide is recovered .

    • Centrifugation separates the crude ETPB from the solvent, yielding a wet cake with ~4.5% residual moisture .

  • Drying and Recrystallization :

    • The precipitate is dried at 100–105°C for 8–24 hours, achieving 94–95% yield .

    • Recrystallization in acetonitrile increases purity to >99% .

Key Variables :

ParameterOptimal RangeImpact on Yield/Purity
Molar Ratio (PPh₃:EtBr)1:1.2–1:1.5Excess EtBr reduces side products
Reaction Temperature140–150°CHigher temps accelerate kinetics
Pressure10–12 kg/cm²Prevents solvent volatilization

Solvent Optimization for Sustainable Synthesis

Transition to Bio-Based Solvents

Recent studies prioritize replacing volatile organic compounds (VOCs) like benzene with sustainable alternatives. A 2025 ACS Sustainable Chemistry & Engineering study demonstrated:

  • Isopropanol outperformed 12 solvents in ETPB synthesis due to:

    • High polarity (dielectric constant = 19.9), stabilizing ionic intermediates .

    • Low toxicity (LD₅₀ >5,000 mg/kg) compared to toluene (LD₅₀ = 636 mg/kg) .

  • Multiobjective Optimization :

    • Genetic algorithms balanced yield (76.1%), health risks, and environmental impact .

    • Optimal conditions: 135.7°C, solvent/PPh₃ ratio = 46.2 mol/mol .

Comparative Solvent Performance :

SolventYield (%)Purity (%)Environmental Impact (EI)
Acetonitrile94.299.1Moderate (EI = 2.8)
Isopropanol76.198.5Low (EI = 1.2)
Benzene89.097.8High (EI = 4.5)

Recrystallization and Purification Techniques

Single vs. Multi-Step Recrystallization

Post-synthesis purification significantly affects product quality:

  • Single Recrystallization :

    • Crude ETPB dissolved in hot acetonitrile (reflux at 82°C), followed by slow cooling to 25°C .

    • Yields 99.05–99.56% purity but requires large solvent volumes .

  • Water-Assisted Recrystallization :

    • Dissolving ETPB in boiling water (120 g/L at 23°C) and cooling to 4°C .

    • Reduces acetonitrile use by 40% but lowers purity to 98.5% .

Purity vs. Solvent Consumption :

MethodPurity (%)Solvent Used (L/kg ETPB)
Acetonitrile Reflux99.568.2
Water Crystallization98.54.7

Environmental and Economic Considerations

Solvent Recycling and Cost Analysis

The ACS study highlighted isopropanol’s recyclability:

  • Closed-Loop Systems :

    • Distillation recovers 92% of isopropanol per batch, reducing solvent costs to 7–10% of total expenses .

    • Carbon footprint decreases by 35% compared to acetonitrile-based processes .

Cost Breakdown (Per Kilogram ETPB) :

ComponentCost (USD)Contribution (%)
Raw Materials42062
Solvent (Recycled)457
Energy14521
Waste Treatment7010

Industrial-Scale Production Protocols

Batch Reactor Configurations

Large-scale synthesis (2000 L reactors) employs:

  • Pressure Reactors :

    • Material: Hastelloy C-276 (resists HBr corrosion) .

    • Agitation: 120–150 RPM to prevent localized hot spots .

  • Safety Protocols :

    • Ethyl bromide detectors (threshold: 5 ppm) .

    • Emergency quenching with liquid nitrogen to halt exothermic reactions .

Scale-Up Challenges :

IssueLaboratory ScaleIndustrial ScaleMitigation Strategy
Heat DissipationMinimalSignificantJacketed cooling systems
Mixing EfficiencyHighReducedTurbine impellers
Byproduct Formation2–3%5–8%In-line HBr scrubbers

Chemical Reactions Analysis

Ethyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes, ketones, and α,β-unsaturated carbonyl compounds. The major products formed are alkenes and substituted carbonyl compounds .

Scientific Research Applications

Chemical Synthesis

Wittig Reaction:
ETPB is widely used as a reagent in the Wittig olefination reaction, where it facilitates the formation of alkenes from aldehydes or ketones. This reaction is crucial in organic synthesis for constructing complex molecular architectures.

Phase Transfer Catalyst:
ETPB acts as an effective phase transfer catalyst, enhancing the efficiency of reactions between immiscible phases. It is particularly useful in the synthesis of phenolic-based epoxy resins and thermosetting powder coatings, where it accelerates curing processes .

Material Science

Rubber Manufacturing:
In the rubber industry, ETPB is employed to improve lubricity and act as a coolant during rubber processing. Its unique properties allow for better performance in tire manufacturing and repair applications .

Polymer Initiators:
ETPB serves as an initiator in polymerization processes, contributing to the production of various polymers with desirable properties. Its ability to facilitate controlled polymerization makes it valuable in creating advanced materials .

Environmental Applications

Oil Spill Cleanup:
One notable application of ETPB is in the remediation of oil spills. The compound can be used to neutralize hazardous substances before cleanup, although caution is necessary due to its explosive nature when mixed with water and exposed to heat .

Cosmetic and Pharmaceutical Uses

Cosmetic Formulations:
ETPB is included in several cosmetic products such as toothpaste, shampoos, and sunscreens. In these applications, it contributes to whitening effects and enhances product stability .

Preservative Role:
In pharmaceuticals, ETPB acts as a preservative, extending the shelf life of medicinal products by preventing degradation .

Data Table: Summary of ETPB Applications

Application Area Specific Use Notes
Chemical SynthesisWittig ReactionForms alkenes from aldehydes/ketones
Material SciencePhase Transfer CatalystEnhances epoxy resin curing
Rubber ManufacturingImproves lubricity in processing
Environmental RemediationOil Spill CleanupNeutralizes hazardous substances; explosive when wet
Cosmetic IndustryToothpaste, Shampoos, SunscreensProvides whitening effects and product stability
Pharmaceutical IndustryPreservativeExtends shelf life of medicinal products

Case Studies

Case Study 1: Wittig Reaction Efficiency
Research indicates that using ETPB in the Wittig reaction leads to higher yields compared to other phosphonium salts. For instance, a study demonstrated an 83% yield when ETPB was used with cinnamaldehyde under optimized conditions .

Case Study 2: Environmental Impact Assessment
A field study on oil spill remediation highlighted the effectiveness of ETPB in neutralizing harmful compounds before cleanup operations. The study noted that while ETPB facilitated oil dispersion, its explosive potential required stringent safety measures during application .

Mechanism of Action

The mechanism of action of ethyltriphenylphosphonium bromide in organic synthesis relies on its ability to undergo nucleophilic substitution reactions and form carbon-carbon bonds. As a catalyst, it activates substrates and facilitates the formation of new chemical bonds by coordinating with reactants and stabilizing reaction intermediates .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Compounds

Phosphonium salts vary in reactivity, solubility, and application based on substituents and counterions. Below is a detailed comparison of ETPB with structurally related compounds:

Alkyltriphenylphosphonium Salts

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Performance vs. ETPB
Ethyltriphenylphosphonium bromide C₂₀H₂₀BrP 371.26 Wittig reactions, epoxy catalysts, nucleating agents High catalytic efficiency; stable reaction conditions .
Mthis compound C₁₉H₁₈BrP 357.22 Synthesis of C9-propenyl compounds Lower yields in azulene synthesis compared to ETPB .
n-Heptyltriphenylphosphonium bromide C₂₅H₃₀BrP 457.38 Polymer crystallization Larger alkyl chain reduces solubility in polar solvents .
Ethyltriphenylphosphonium iodide C₂₀H₂₀IP 418.25 Epoxy resin advancement Similar catalytic activity but higher cost due to iodine .

Key Findings :

  • Alkyl chain length : Shorter chains (e.g., methyl) reduce steric hindrance but may lower thermal stability. ETPB’s ethyl group balances reactivity and stability .
  • Counterion effects : Bromide (ETPB) offers better solubility in organic solvents compared to iodide or acetate derivatives .

Fluorinated and Aromatic Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Performance vs. ETPB
Tris(4-(trifluoromethyl)phenyl)phosphonium bromide C₂₇H₁₈F₉BrP 627.30 Mitochondria-targeted drug delivery Enhanced lipophilicity and cellular uptake due to CF₃ groups .
Tetraphenylphosphonium bromide C₂₄H₂₀BrP 419.30 Phase-transfer catalysis Higher molecular weight limits solubility in non-polar media .

Key Findings :

  • Fluorinated derivatives exhibit superior biological activity but are less effective in Wittig reactions due to electronic effects .
  • Tetraphenylphosphonium bromide lacks an alkyl chain, reducing its utility in alkene synthesis .

Catalytic Performance in Epoxy Resin Advancement

A study comparing phosphonium catalysts for epoxy resin synthesis revealed:

Catalyst Softening Point (°C) Reaction Stability Reference
This compound 85–90 High
Ethyltriphenylphosphonium acetate 80–85 Moderate
Tetraphenylphosphonium bromide 90–95 Low

ETPB provided transparent products with moderate softening points , outperforming acetate complexes in stability and tetraphenyl derivatives in process control .

Biological Activity

Ethyltriphenylphosphonium bromide (ETPB), a quaternary phosphonium salt with the molecular formula C20_{20}H20_{20}BrP, is widely recognized for its significant role in organic synthesis and its potential biological activities. This article explores its biological activity, applications, and relevant research findings.

ETPB is a white crystalline powder with a melting point ranging from 206°C to 210°C. It is soluble in methanol and slightly soluble in water, acetone, and isopropanol . Its applications extend beyond mere synthesis; it serves as a catalyst in various chemical reactions, including:

  • Wittig olefination
  • Phase-transfer catalysis
  • Synthesis of D-amino acids from L-cysteine-derived thiazolidines
  • Preparation of cycloalkanoindolines through diastereoselective intramolecular reactions .

Antitumor Activity

Research indicates that ETPB exhibits potential antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines. For instance, ETPB has been noted for its effectiveness against multidrug-resistant cancer cells, which is a significant challenge in oncology. The compound's mechanism appears to involve interference with cellular processes critical for tumor growth and survival .

The biological activity of ETPB is thought to be linked to its interaction with cellular membranes and proteins. It is known to affect the permeability of cell membranes, which can lead to alterations in drug absorption and efficacy. Additionally, ETPB has been identified as a substrate for P-glycoprotein (P-gp), a protein that plays a crucial role in drug transport across cell membranes . This interaction may enhance the bioavailability of co-administered therapeutic agents.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on various human cancer cell lines revealed that ETPB could reduce cell viability significantly when used at specific concentrations. The results indicated that ETPB might enhance the efficacy of conventional chemotherapeutics by acting synergistically .
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations have shown that ETPB has favorable absorption characteristics, making it a candidate for further development in drug formulation . Its ability to permeate biological membranes suggests potential use in enhancing the delivery of other therapeutic agents.
PropertyValue
CAS Number1530-32-1
Molecular Weight371.26 g/mol
Melting Point206°C - 210°C
SolubilitySoluble in methanol
Flash Point>200°C
OdorOdorless

Biological Activity Summary

Activity TypeObservations
AntitumorInhibits growth in vitro
Membrane InteractionAlters permeability
P-glycoprotein SubstrateEnhances bioavailability

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of ETPB in organic chemistry?

ETPB is widely used as a reagent in Wittig reactions to generate alkenes. It reacts with strong bases (e.g., NaH, KOtBu) to form ethylidenetriphenylphosphorane ylides, which subsequently react with carbonyl compounds (aldehydes/ketones) to form alkenes . For example, in the synthesis of styrenes, ETPB-derived ylides enable stereoselective alkene formation, critical for constructing complex organic frameworks . Additionally, ETPB is utilized in Horner-Wadsworth-Emmons olefinations , Mizoroki-Heck cyclizations , and Tsuji-Trost cascades , demonstrating its versatility in C–C bond formation .

Q. What safety protocols are essential when handling ETPB?

ETPB is classified as hazardous (Hazard Codes: 6.1D, 9.3C), requiring:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in a dry, cool environment, away from oxidizers .
  • Waste Disposal : Follow institutional guidelines for phosphonium salts.

Advanced Research Questions

Q. How does ETPB enhance reaction efficiency in polymer blend modifications?

In PLA/ABS blends , ETPB acts as a catalyst to improve interfacial adhesion between polymers. When combined with SAN-GMA copolymers, it accelerates epoxide-carboxyl reactions, doubling impact resistance. The mechanism involves ETPB’s phase-transfer properties, which stabilize reactive intermediates and reduce activation energy . Researchers should monitor reaction kinetics via FT-IR or rheometry to optimize catalyst loading (typically 0.5–2 wt%) and avoid over-stabilization, which can reduce toughness .

Q. How can ETPB be employed in designing deep eutectic solvents (DES)?

ETPB forms hydrogen-bonded DES with carboxylic acids (e.g., gentisic acid). At a 1:1 molar ratio, ETPB/GA-DES exhibits a eutectic point with enhanced thermal stability (decomposition >200°C) and low viscosity, making it suitable for green synthesis. Characterization involves FT-IR (to confirm H-bonding), TGA (thermal stability), and NMR (molecular interactions) .

Q. What methodologies are used to resolve contradictions in ETPB’s dual roles (reactant vs. catalyst)?

ETPB’s role depends on reaction context:

  • Reactant : In Wittig reactions, stoichiometric ETPB is consumed to form ylides.
  • Catalyst : In DES or polymer systems, it facilitates proton transfer without being consumed.
    To distinguish, track ETPB via 31P NMR or quantify unreacted ETPB post-synthesis using HPLC .

Q. Contradiction Analysis

Reported Variability in Catalytic Efficiency
Some studies report ETPB as highly effective in DES synthesis , while others note limited activity in non-polar media. This discrepancy arises from ETPB’s solvent-dependent ionic dissociation . In polar solvents (e.g., THF), ETPB fully dissociates, enhancing catalytic activity. Researchers should pre-screen solvents using conductivity measurements to validate compatibility .

Properties

IUPAC Name

ethyl(triphenyl)phosphanium;bromide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYNXXDQQHTCHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H20BrP
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90883687
Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Molecular Weight

371.2 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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CAS No.

1530-32-1
Record name Ethyltriphenylphosphonium bromide
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Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Record name Ethyltriphenylphosphonium bromide
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Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Record name Ethyltriphenylfosfonium bromide
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Record name PHOSPHONIUM, ETHYLTRIPHENYL-, BROMIDE (1:1)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

DL-Phenylalanine
Ethyltriphenylphosphonium bromide
DL-Phenylalanine
Ethyltriphenylphosphonium bromide
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DL-Phenylalanine
Ethyltriphenylphosphonium bromide
DL-Phenylalanine
Ethyltriphenylphosphonium bromide
DL-Phenylalanine
Ethyltriphenylphosphonium bromide
DL-Phenylalanine
Ethyltriphenylphosphonium bromide

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